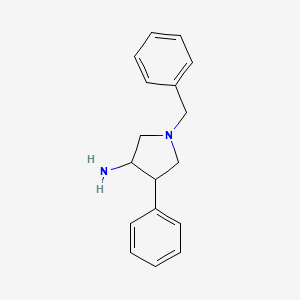
1-Benzyl-4-phenylpyrrolidin-3-amine
Descripción general
Descripción
1-Benzyl-4-phenylpyrrolidin-3-amine is a psychoactive compound that belongs to the class of stimulants known as pyrrolidinophenones. It has a molecular weight of 252.36 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenylpyrrolidin-3-amine is represented by the InChI code1S/C17H20N2/c18-17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13,18H2/t16-,17+/m0/s1 . Physical And Chemical Properties Analysis
1-Benzyl-4-phenylpyrrolidin-3-amine is a liquid at room temperature . It has a molecular weight of 252.36 .Aplicaciones Científicas De Investigación
Catalytic Oxidation of Amines
1-Benzyl-4-phenylpyrrolidin-3-amine has applications in catalytic oxidation of amines. Minakata et al. (1997) found that treating benzylamine with a catalytic amount of a binuclear copper(II) complex of 7-azaindole under oxygen at room temperature produced benzylidene-benzylamine and benzonitrile in good yields. This process is applicable to other amines, giving corresponding imines. Interestingly, 1-phenylpyrrolidine oxidized to cyclic dimers, but in the presence of triethylamine, it was oxidized to the corresponding γ-lactam (Minakata et al., 1997).
Metabolic Electrophilic Trapping
Ho and Castagnoli (1980) conducted a study on metabolically generated electrophilic species using cyanide ion and 1-benzylpyrrolidine. They characterized various cyano adducts and suggested that these are formed from nucleophilic attack by cyanide ion on metabolically generated iminium species (Ho & Castagnoli, 1980).
Synthesis of Chiral Building Blocks
Ohigashi et al. (2010) established a practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for synthesizing biologically active compounds. They utilized a stereospecific and regioselective chlorination of an in-situ generated aziridinium ion, followed by nitrile anion cyclization, achieving an 84% overall yield (Ohigashi et al., 2010).
Enantiodivergent Synthesis
Camps et al. (2007) described an enantiodivergent preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives. These compounds have been used as chiral auxiliaries in diastereoselective reactions (Camps et al., 2007).
Dynamic Kinetic Resolution
Koszelewski et al. (2009) reported the preparation of enantiomerically enriched 4-phenylpyrrolidin-2-one using dynamic kinetic resolution (DKR), an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This method is significant for synthesizing 4-arylpyrrolidin-2-ones, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitor
Penning et al. (2009) developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, with 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) being used in human phase I clinical trials. These compounds exhibit excellent potency against PARP enzymes and are significant in cancer treatment (Penning et al., 2009).
Synthesis of Pyrimidin-4(3H)-ones
Grošelj et al. (2013) synthesized 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones from itaconic acid derivatives. This synthesis involves cyclization with primary amines and is significant for preparing β-keto esters and their final products (Grošelj et al., 2013).
Iron-Catalyzed Intermolecular Amination
Khatua et al. (2022) developed a method for intermolecular benzylic C(sp3)-H amination using iron catalysis. This method is essential for synthesizing 2-pyridine substituted benzylamine and has applications in medicinal chemistry and drug discovery (Khatua et al., 2022).
Asymmetric Functionalization of Aza Macrocycles
Blake et al. (1996) investigated the coordination chemistry of 1-benzyl-1,4,7-triazacyclononane with NiII and PdII, revealing important structural and electrochemical properties. These findings are crucial for understanding the co-ordination geometries and electronic structures of these complexes (Blake et al., 1996).
Safety And Hazards
The compound is classified as dangerous with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It also has environmental hazards, being harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
1-benzyl-4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBOUFZFJFRVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenylpyrrolidin-3-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

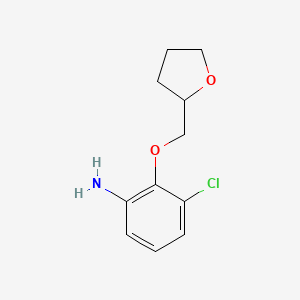
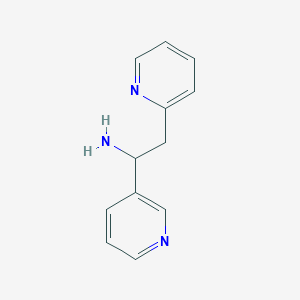
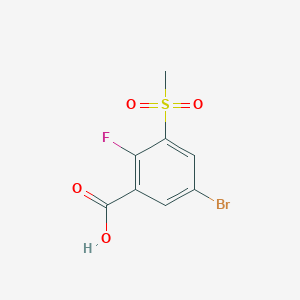
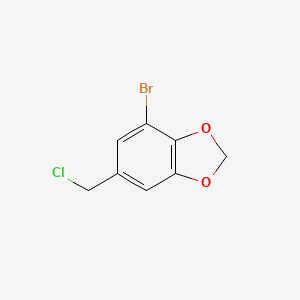
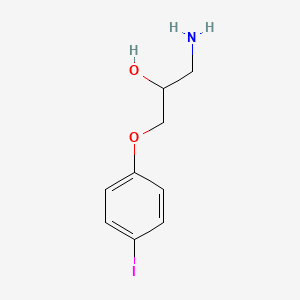
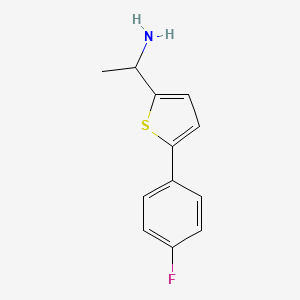
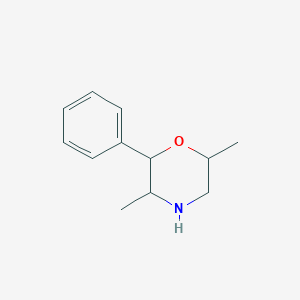
![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)
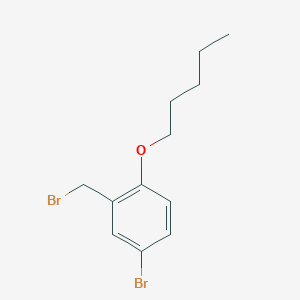
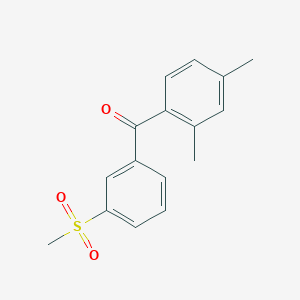
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
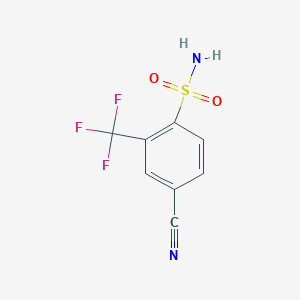
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)